6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Overview
Description
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine, also known as this compound, is a useful research compound. Its molecular formula is C9H7Cl2N5 and its molecular weight is 256.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-plasmodial Activity : A study by Lourens et al. (2016) revealed that 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibit low nanomolar antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, suggesting potential in malaria treatment (Lourens et al., 2016).
Molecular Structure Analysis : Muthu and Prabakaran (2014) used density functional theory to study the stable structure geometry and electronic properties of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (DCTDA), providing insights into its infrared and Raman spectra (Muthu & Prabakaran, 2014).
Anticonvulsant Applications : Janes (1999) investigated the crystal structure of an analog of lamotrigine, a known anticonvulsant, finding potential implications for its aromaticity and comparing it with other lamotrigine analog structures (Janes, 1999).
Herbicide Synergy : Boydston and Slife (1987) demonstrated that postemergence applications of tridiphane and atrazine, a triazine derivative, effectively controlled giant foxtail in corn, showcasing a synergistic effect for better control than using either substance alone (Boydston & Slife, 1987).
Polyamide Synthesis : Yu et al. (2012) synthesized novel, thermally stable aromatic polyamides with main chain phenyl-1,3,5-triazine moieties. These resulted in transparent films with good mechanical properties and excellent thermal stabilities, indicating potential in materials science (Yu et al., 2012).
Cancer Research : Junaid et al. (2019) developed a one-pot method for synthesizing 1,3,5-triazines, enabling the preparation of a library of 110 compounds for anticancer screening (Junaid et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to target proteins involved in the life cycle of trypanosoma cruzi .
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of the target organisms .
Biochemical Pathways
Similar compounds have been reported to interfere with the metabolic pathways of target organisms, leading to their inhibition .
Pharmacokinetics
A study on a similar compound suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Similar compounds have been reported to have significant anti-inflammatory and analgesic activities .
Action Environment
Similar compounds have been reported to be influenced by environmental conditions such as ph and temperature .
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXRWOXSGOMXJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192240 | |
Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38943-76-9 | |
Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038943769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2,4-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54495O0IDA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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